molecular formula C10H15N5O B4454045 6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4454045
M. Wt: 221.26 g/mol
InChI Key: SJYPRFVSWGEARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have diverse applications in medicinal chemistry and other fields .

Scientific Research Applications

6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological processes, resulting in its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines, such as:

Uniqueness

6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to act as an inhibitor of multiple enzymes and its diverse applications in various fields make it a compound of significant interest .

Properties

IUPAC Name

6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-3-5-6-8(11)9(16)15-10(12-6)13-7(4-2)14-15/h3-5,11H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYPRFVSWGEARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)N=C(N2)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 3
6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 5
6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 6
6-amino-2-ethyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.